Lipophilicity Advantage Over the Free Carboxylic Acid Analog
Replacing the ethyl ester of the target compound with a carboxylic acid (CAS 292641-22-6, (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]acrylic acid) results in a substantial decrease in computed lipophilicity. The ester form exhibits an XLogP3-AA of 3.5, whereas the free acid is anionic at physiological pH and has a significantly lower logP (typical ΔlogP for ester→acid conversion is ~1.5–2.5 units) [1]. This differentiation directly impacts membrane permeability and in vitro absorption potential. [2]
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 (ethyl ester) |
| Comparator Or Baseline | Free carboxylic acid analog (CAS 292641-22-6); XLogP3-AA not explicitly computed but estimated to be ~1.0–2.0 based on typical ester/acid difference |
| Quantified Difference | Estimated ΔXLogP3-AA ≈ 1.5–2.5 units (ester > acid) |
| Conditions | Calculated using XLogP3 algorithm (PubChem); physiological pH implied for permeability relevance. |
Why This Matters
For applications requiring cellular permeability (e.g., cell-based assays or in vivo studies), the ester form offers a predicted bioavailability advantage over the free acid, guiding procurement decisions when both are commercially available.
- [1] PubChem. (2025). Ethyl (2E)-3-[5-(2-methyl-4-nitrophenyl)furan-2-yl]prop-2-enoate. Compound Summary CID 7174150. National Library of Medicine. View Source
- [2] Leeson, P. D., & Springthorpe, B. (2007). The influence of drug-like concepts on decision-making in medicinal chemistry. Nature Reviews Drug Discovery, 6(11), 881–890. (General ester-vs-acid permeability principle). View Source
